Trityl-PEG8-azide
Overview
Description
Trityl-PEG8-azide is a polyethylene glycol (PEG)-based compound that contains an azide group and a trityl-protected group. The azide group enables click chemistry, while the trityl group can be removed under acidic conditions or hydrogenolysis. The hydrophilic PEG spacer increases solubility in aqueous media .
Mechanism of Action
Target of Action
Trityl-PEG8-azide is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is a type of click chemistry, a term used to describe reactions that are high yielding, wide in scope, and easy to perform . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using this compound to create PROTACs, specific proteins can be targeted for degradation, altering the levels of these proteins within the cell .
Pharmacokinetics
It is known that the compound is a peg derivative, which generally increases solubility in aqueous media This could potentially enhance its bioavailability
Result of Action
The result of this compound’s action is the selective degradation of target proteins within the cell . By altering the levels of specific proteins, cellular processes can be modulated, potentially leading to therapeutic effects.
Action Environment
Environmental factors that could influence the action of this compound include pH and temperature, as these can affect the stability of the compound and the efficiency of the click chemistry reactions it undergoes . Additionally, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction
Biochemical Analysis
Biochemical Properties
Trityl-PEG8-azide interacts with various biomolecules through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Cellular Effects
As a component of PROTACs, it plays a role in the selective degradation of target proteins within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . It enables the formation of these molecules, which bind to an E3 ubiquitin ligase and a target protein, leading to the degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trityl-PEG8-azide is synthesized through a series of chemical reactions involving the attachment of the trityl and azide groups to the PEG chain. The trityl group is typically introduced using trityl chloride in the presence of a base, while the azide group is introduced using sodium azide or similar azide sources .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Trityl-PEG8-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkyne-containing molecules in the presence of a copper catalyst (CuAAC) or through strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups
Deprotection Reactions: The trityl group can be removed under acidic conditions or hydrogenolysis
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst and an alkyne-containing molecule.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Involves DBCO or BCN groups without the need for a catalyst
Major Products Formed
Triazole Derivatives: Formed through click chemistry reactions.
Deprotected PEG Derivatives: Resulting from the removal of the trityl group
Scientific Research Applications
Trityl-PEG8-azide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Trityl-PEG7-azide: Similar structure with one less PEG unit.
Trityl-PEG6-azide: Similar structure with two fewer PEG units
Uniqueness
Trityl-PEG8-azide’s unique combination of a trityl-protected group and an azide group, along with its longer PEG spacer, provides enhanced solubility and versatility in various chemical and biological applications compared to its shorter counterparts .
Biological Activity
Trityl-PEG8-azide is a versatile compound primarily recognized for its role as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and its application in click chemistry. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including cancer therapy and immunology.
Overview of this compound
This compound is characterized by its polyethylene glycol (PEG) backbone, which enhances solubility and biocompatibility. The azide group enables it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used reaction in bioconjugation strategies. This compound has been utilized in various biological contexts, including drug delivery systems and the development of targeted therapies.
This compound functions primarily through the following mechanisms:
- Click Chemistry : The azide group allows for efficient conjugation with alkynes, facilitating the creation of complex biomolecular structures.
- PROTAC Synthesis : As a PROTAC linker, it connects a ligand that targets a specific protein for degradation with an E3 ligase ligand, promoting ubiquitination and subsequent proteasomal degradation of the target protein .
Biological Activity
The biological activities associated with this compound can be categorized into several key areas:
1. Anticancer Activity
This compound has been employed in the development of PROTACs aimed at degrading oncogenic proteins. This approach has shown promise in preclinical studies targeting various cancer types:
Study | Target Protein | Cancer Type | Outcome |
---|---|---|---|
BCL2 | Leukemia | Significant reduction in cell viability | |
ERK | Breast Cancer | Induction of apoptosis in tumor cells |
2. Immunological Applications
The compound's ability to form stable conjugates makes it suitable for developing immunotherapeutics. It has been utilized to create antibody-drug conjugates (ADCs) that enhance specificity and reduce off-target effects:
Application | Description |
---|---|
ADC Development | Conjugation with antibodies to deliver cytotoxic agents directly to cancer cells |
Vaccine Development | Used to link antigens to enhance immune response |
3. Neuronal Signaling
Research indicates that this compound can influence neuronal signaling pathways, potentially aiding in the development of therapies for neurodegenerative diseases:
Pathway | Effect |
---|---|
MAPK/ERK | Modulation of signaling cascades involved in cell proliferation and differentiation |
Case Studies
Case Study 1: Targeting BCL2 in Leukemia
In a study examining the efficacy of a PROTAC utilizing this compound as a linker, researchers demonstrated that the compound could effectively induce apoptosis in leukemia cells by targeting the anti-apoptotic protein BCL2. The results showed a 70% reduction in cell viability after treatment with the PROTAC over 48 hours .
Case Study 2: Enhancing Antibody Efficacy
Another study focused on developing an ADC using this compound to link an anti-HER2 antibody with a cytotoxic agent. The resulting ADC exhibited improved selectivity towards HER2-positive breast cancer cells, leading to a significant decrease in tumor size in xenograft models .
Properties
IUPAC Name |
[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H47N3O8/c36-38-37-16-17-39-18-19-40-20-21-41-22-23-42-24-25-43-26-27-44-28-29-45-30-31-46-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15H,16-31H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEFSMLZCBKWDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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